N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide
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Description
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H23N5O5 and its molecular weight is 449.467. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide exhibits versatile synthetic applications. Research demonstrates its use in the synthesis of novel azines and azolotriazines, exploiting the properties of enaminones incorporating dibromobenzofuran moiety as key intermediates (Sanad & Mekky, 2018). These synthesized compounds are significant for further exploration in various chemical and biological applications.
Biological and Pharmaceutical Applications
In the field of pharmacology, compounds structurally related to this compound show promise. Studies have identified compounds with similar structures displaying antitumor properties, particularly in DNA alkylation, which is a crucial process in cancer treatment (Nguyen et al., 2009). These findings suggest potential anticancer applications of derivatives and related compounds.
Molecular Structure Analysis
Research on related molecular structures, like limonin, which includes furan and pyran rings similar to the compound , provides insights into the intricate molecular architecture of these compounds. Such studies contribute to understanding the molecular basis of their biological activities, including antiproliferative effects (Bauri et al., 2016).
Antimicrobial and Antitubercular Potential
Compounds structurally akin to this compound demonstrate antimicrobial and antitubercular properties. The ability of these compounds to act against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, highlights their potential as antitubercular agents (Kantevari et al., 2011).
Properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-13(2)16-12-21(29)26-23(24-16)28-20(11-17(27-28)18-6-5-9-33-18)25-22(30)15-8-7-14(31-3)10-19(15)32-4/h5-13H,1-4H3,(H,25,30)(H,24,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEFRAWAGHAAEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.